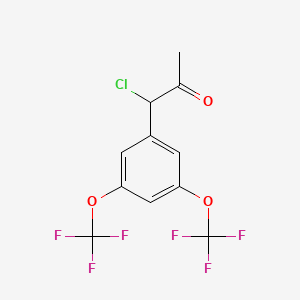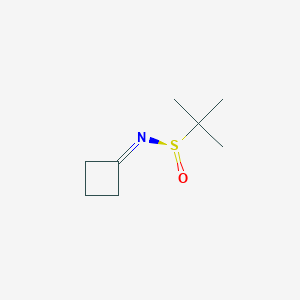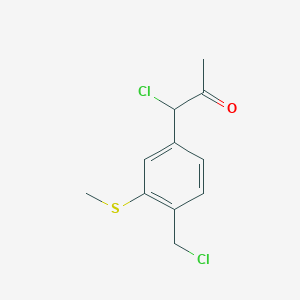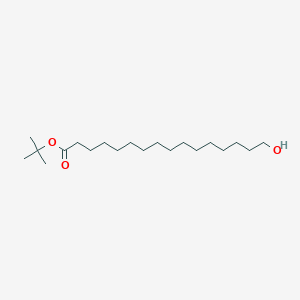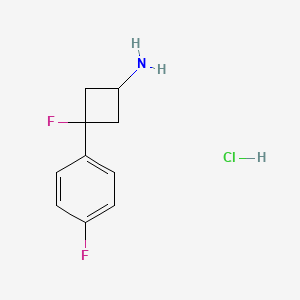
1-Chloro-1-(4-(difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(4-(difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one is a chemical compound with the molecular formula C11H8ClF5OS It is characterized by the presence of chloro, difluoromethyl, and trifluoromethylthio groups attached to a phenyl ring, along with a propan-2-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(4-(difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-pressure reactors can be employed to optimize reaction times and yields. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-1-(4-(difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-Chloro-1-(4-(difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.
Industry: It finds use in the development of agrochemicals, polymers, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(4-(difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and trifluoromethylthio groups can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to form stable complexes with proteins and other biomolecules is a key aspect of its mechanism of action .
Comparación Con Compuestos Similares
- 1-Chloro-1-(4-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one
- 1-Chloro-1-(2-(difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one
- 1-Chloro-1-(2-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one
Comparison: Compared to similar compounds, 1-Chloro-1-(4-(difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both difluoromethyl and trifluoromethylthio groups provides a distinct electronic environment that can enhance its stability and reactivity in certain reactions .
Propiedades
Fórmula molecular |
C11H8ClF5OS |
|---|---|
Peso molecular |
318.69 g/mol |
Nombre IUPAC |
1-chloro-1-[4-(difluoromethyl)-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8ClF5OS/c1-5(18)9(12)6-2-3-7(10(13)14)8(4-6)19-11(15,16)17/h2-4,9-10H,1H3 |
Clave InChI |
RFKNPBBXEFJWSA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=CC(=C(C=C1)C(F)F)SC(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1-Ethyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14044025.png)
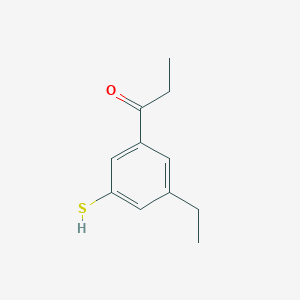
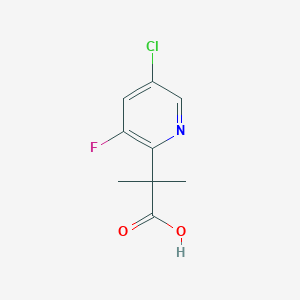

![4,5,6,7-Tetrahydrobenzo[3,4]cycloocta[1,2-d]isoxazole-3-carboxylic acid](/img/structure/B14044058.png)
![cis-1'-Tert-butyl 6A-methyl hexahydro-1H-spiro[cyclopenta[C]pyrrole-4,4'-piperidine]-1',6A-dicarboxylate](/img/structure/B14044062.png)
